Cas no 2763780-03-4 (1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene)

1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene 化学的及び物理的性質
名前と識別子
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- 2763780-03-4
- EN300-37355396
- 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene
- 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene
-
- インチ: 1S/C8H3BrClF5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H
- InChIKey: KJQDQPXACLZLAR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1Cl)C(C(F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 307.90268g/mol
- どういたいしつりょう: 307.90268g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 0Ų
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37355396-0.1g |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
2763780-03-4 | 95% | 0.1g |
$301.0 | 2023-07-06 | |
Aaron | AR027X0X-1g |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
2763780-03-4 | 95% | 1g |
$1223.00 | 2025-02-15 | |
Aaron | AR027X0X-2.5g |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
2763780-03-4 | 95% | 2.5g |
$2373.00 | 2025-02-15 | |
1PlusChem | 1P027WSL-100mg |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
2763780-03-4 | 95% | 100mg |
$434.00 | 2024-05-07 | |
Enamine | EN300-37355396-0.5g |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
2763780-03-4 | 95% | 0.5g |
$679.0 | 2023-07-06 | |
Aaron | AR027X0X-50mg |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
2763780-03-4 | 95% | 50mg |
$303.00 | 2025-02-15 | |
Aaron | AR027X0X-500mg |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
2763780-03-4 | 95% | 500mg |
$959.00 | 2025-02-15 | |
1PlusChem | 1P027WSL-250mg |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
2763780-03-4 | 95% | 250mg |
$595.00 | 2024-05-07 | |
1PlusChem | 1P027WSL-50mg |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
2763780-03-4 | 95% | 50mg |
$303.00 | 2024-05-07 | |
1PlusChem | 1P027WSL-2.5g |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
2763780-03-4 | 95% | 2.5g |
$2172.00 | 2024-05-07 |
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene 関連文献
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1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzeneに関する追加情報
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene: A Comprehensive Overview
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene (CAS No. 2763780-03-4) is a highly specialized aromatic compound with a unique structure that combines bromine, chlorine, and a pentafluoroethyl group attached to a benzene ring. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its versatile properties and potential applications in advanced chemical synthesis and material engineering.
The molecular structure of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is characterized by a benzene ring substituted with three distinct groups: a bromine atom at position 1, a chlorine atom at position 2, and a pentafluoroethyl group at position 4. The presence of multiple halogen atoms (bromine and chlorine) and the highly fluorinated pentafluoroethyl group introduces significant electronic effects and steric hindrance into the molecule. These features make it an intriguing subject for studying halogenation patterns and their influence on molecular reactivity.
Recent studies have focused on the synthesis and characterization of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene using advanced methodologies such as electrophilic substitution reactions and multi-component coupling techniques. Researchers have explored the use of transition metal catalysts to enhance reaction efficiency and selectivity in the formation of this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to attach the pentafluoroethyl group to the benzene ring with high precision.
The physical properties of CAS No. 2763780-03-4 are also of considerable interest. It exhibits a high melting point due to the strong van der Waals forces arising from the fluorinated substituent. Additionally, its solubility in various solvents has been extensively studied to optimize its use in different chemical processes. The compound's stability under thermal and oxidative conditions has been evaluated using advanced spectroscopic techniques such as NMR and IR spectroscopy.
One of the most promising applications of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene lies in its potential as an intermediate in the synthesis of advanced materials. For example, it has been used as a precursor for constructing fluorinated aromatic polymers with enhanced thermal stability and dielectric properties. These polymers have potential applications in high-performance electronics and aerospace industries.
Moreover, recent research has highlighted the role of CAS No. 2763780-03-4 in drug discovery efforts. The compound's unique electronic profile makes it an attractive candidate for designing bioactive molecules with specific pharmacological properties. Studies have shown that it can serve as a building block for constructing complex heterocyclic compounds with potential anti-inflammatory or anticancer activities.
In conclusion, 1-Bromo-2-chloro-4-(1
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